molecular formula C10H16N4 B8308143 2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine

2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine

Cat. No. B8308143
M. Wt: 192.26 g/mol
InChI Key: PPYXVCIIADJKCY-UHFFFAOYSA-N
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Patent
US04409220

Procedure details

This compound was prepared analogous to Example 40 from 1-ethyl-5-bromo-hexahydro-azepin-4-one hydrobromide, hydroxylamine and α-amino-acetonitrile hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([N:4]1[CH2:10][CH2:9][CH:8](Br)[C:7](=O)[CH2:6][CH2:5]1)[CH3:3].[NH2:13]O.Cl.[NH2:16][CH2:17][C:18]#[N:19]>>[NH2:19][C:18]1[CH:17]=[N:16][C:8]2[CH2:9][CH2:10][N:4]([CH2:2][CH3:3])[CH2:5][CH2:6][C:7]=2[N:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C)N1CCC(C(CC1)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C=NC2=C(CCN(CC2)CC)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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